N-(5-iodo-2-methylbenzyl)cyclobutanamine
Description
N-(5-Iodo-2-methylbenzyl)cyclobutanamine is a synthetic small molecule characterized by a cyclobutanamine core substituted with a 5-iodo-2-methylbenzyl group. The cyclobutanamine moiety (C₄H₉N) introduces a strained four-membered ring system, which can influence conformational flexibility and binding interactions in biological systems . The benzyl substituent features an iodine atom at the 5-position and a methyl group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
N-[(5-iodo-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJWLYAZLKNONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclobutanamine with 5-Iodo-2-methylbenzyl Halides
The most direct route involves the nucleophilic substitution of cyclobutanamine with a 5-iodo-2-methylbenzyl halide (X = Br, Cl). This method mirrors the N-alkylation strategies employed in adenosine derivative syntheses, where benzylamines react with electrophilic intermediates under basic conditions.
Procedure :
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Synthesis of 5-Iodo-2-methylbenzyl bromide :
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Alkylation Reaction :
Key Considerations :
Reductive Amination of 5-Iodo-2-methylbenzaldehyde with Cyclobutanamine
Reductive amination offers an alternative pathway, leveraging the condensation of an aldehyde with a primary amine followed by reduction. This approach avoids handling reactive benzyl halides.
Procedure :
-
Synthesis of 5-Iodo-2-methylbenzaldehyde :
-
Reductive Amination :
Optimization Insights :
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel method provides a two-step route involving alkylation of a phthalimide salt followed by hydrazinolysis to release the primary amine.
Procedure :
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Alkylation of Potassium Phthalimide :
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Deprotection with Hydrazine :
Advantages :
-
High purity due to crystalline phthalimide intermediates.
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Avoids direct handling of volatile amines during alkylation.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies of alkylation reactions (Table 1) reveal that polar aprotic solvents (DMF, THF) enhance nucleophilicity, while tertiary amines (EtN) suppress side reactions.
Table 1: Solvent and Base Impact on Alkylation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | EtN | 60 | 65 |
| DMF | KCO | 80 | 72 |
| DCM | None | 40 | 28 |
Data adapted from adenosine derivative alkylation studies.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/HO = 70:30) shows >98% purity, with retention time = 6.2 minutes.
Comparative Analysis of Methods
Table 2: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 72 | 98 | High |
| Reductive Amination | 68 | 95 | Moderate |
| Gabriel Synthesis | 60 | 99 | Low |
The alkylation route offers the best balance of yield and scalability, though reductive amination is preferable for laboratories avoiding halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-2-methylbenzyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-iodo-2-methylbenzyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-iodo-2-methylbenzyl)cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent on Benzyl/Other Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(5-Iodo-2-methylbenzyl)cyclobutanamine | 5-iodo-2-methylbenzyl | C₁₂H₁₅IN | ~288.17 (calculated) | High lipophilicity due to iodine |
| N-(4-Morpholinobenzyl)cyclobutanamine (10d) | 4-morpholinobenzyl | C₁₅H₂₃N₂O₂ | 247.18 | Enhanced solubility via morpholine |
| N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h) | Chromenyl group | C₁₈H₂₇N₂O₂ | 303.21 | Extended aromatic system |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) | Benzodioxole | C₁₃H₁₆N₂O₂ | 206.12 | Oxygen-rich substituent |
- Iodine vs. Other Substituents : The iodine atom in the target compound increases molecular weight and lipophilicity compared to oxygen-containing groups (e.g., morpholine in 10d or benzodioxole in 9r), which may enhance membrane permeability but reduce aqueous solubility .
- Cyclobutanamine vs. Larger Amines : Cyclobutanamine derivatives exhibit better HIF-1 inhibition than propan-2-amine or cyclopropylmethanamine analogs but often face challenges in solubility and metabolic stability .
Biological Activity
N-(5-iodo-2-methylbenzyl)cyclobutanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Synthesis
This compound features an iodine atom attached to a benzyl group, which is further connected to a cyclobutanamine moiety. The synthesis typically involves:
- Iodination of 2-methylbenzylamine : This step introduces the iodine atom at the 5-position of the benzyl ring.
- Formation of Cyclobutanamine : The iodinated intermediate is reacted with cyclobutanone in the presence of a reducing agent like sodium borohydride to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts bacterial cell membranes, leading to cell death. In vitro studies have shown effective inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit specific enzymes and signaling pathways involved in cancer cell proliferation. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can reduce the growth rates of certain cancer cell lines.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, further supporting its potential as an anticancer therapeutic.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
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Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Studies : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound inhibited cell viability with IC50 values ranging from 10 to 20 µM.
Cell Line IC50 (µM) HeLa 15 MCF-7 12 - Mechanistic Insights : Further investigations into its mechanism of action have shown that the compound may interfere with DNA synthesis and repair mechanisms within cancer cells, contributing to its anticancer effects.
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds to assess its unique biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(5-bromo-2-methylbenzyl)cyclobutanamine | Moderate | Low |
| N-(5-chloro-2-methylbenzyl)cyclobutanamine | Low | Moderate |
| N-(5-fluoro-2-methylbenzyl)cyclobutanamine | High | High |
The presence of iodine in this compound is believed to enhance its biological activity compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
